Lithium 4-hydroxybutane-1-sulfonate

Description

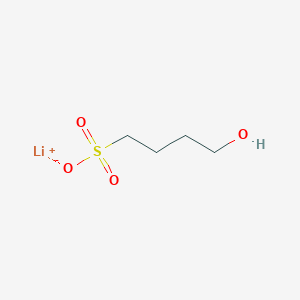

Lithium 4-hydroxybutane-1-sulfonate (LiC₄H₉SO₃OH) is an organosulfur lithium salt characterized by a hydroxybutane sulfonate backbone. Its structure combines a sulfonate group (-SO₃⁻) with a hydroxyl (-OH) functional group on a four-carbon chain, offering unique solubility and ionic conductivity properties.

Properties

IUPAC Name |

lithium;4-hydroxybutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUTWSBTKMUFMN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CCS(=O)(=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 4-hydroxybutane-1-sulfonate typically involves the reaction of 4-hydroxybutane-1-sulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the lithium salt and water as a byproduct. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Lithium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield different lithium salts.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, lithium salts, and substituted sulfonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Lithium 4-hydroxybutane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 4-hydroxybutane-1-sulfonate involves its interaction with molecular targets and pathways. In biological systems, the compound can modulate enzyme activity and influence cellular signaling pathways. For instance, it has been shown to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular metabolism and signaling . These interactions contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Chemical and Physical Properties

Lithium 4-hydroxybutane-1-sulfonate differs structurally and functionally from other lithium salts:

| Property | This compound | Lithium Carbonate | Lithium Hydroxide |

|---|---|---|---|

| Solubility in Water | High (due to polar sulfonate group) | Low (0.13 g/100 mL) | Moderate (12.7 g/100 mL) |

| Thermal Stability | Stable up to 250°C | Decomposes at 720°C | Decomposes at 462°C |

| Ionic Conductivity | ~5 mS/cm (at 25°C) | Negligible | ~10 mS/cm (aqueous) |

The sulfonate group enhances solubility in polar solvents, making it advantageous for non-aqueous electrolyte systems. However, lithium hydroxide outperforms it in aqueous conductivity .

Industrial and Commercial Relevance

- Lithium Carbonate : Dominates global markets (60% of lithium compounds) due to its role in Li-ion batteries and glass/ceramic production .

- Lithium Hydroxide : Preferred for high-nickel cathode batteries; EU imports reached 8,500 tonnes in 2019, reflecting its critical status .

- This compound: Limited to niche applications (e.g., specialty electrolytes) and lacks large-scale production infrastructure.

Environmental and Extraction Context

Lithium sourcing for sulfonate derivatives is less documented than for carbonates or hydroxides.

Biological Activity

Lithium 4-hydroxybutane-1-sulfonate (Li-4HBS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial action and enzyme modulation. This article reviews the current understanding of Li-4HBS's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Li-4HBS is a sulfonic acid derivative characterized by the presence of both a hydroxyl group and a sulfonate group. This unique combination enhances its solubility in water and its ability to interact with biological molecules. The molecular formula of Li-4HBS is with a molecular weight of approximately 177.18 g/mol.

Enzyme Modulation : Research indicates that Li-4HBS can modulate enzyme activities, particularly by inhibiting glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). These enzymes play crucial roles in cellular signaling and metabolism, suggesting that Li-4HBS may influence various biochemical pathways relevant to cell growth and differentiation.

Antimicrobial Activity : Li-4HBS has demonstrated antimicrobial properties against several pathogenic bacteria, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

These findings indicate potential applications for Li-4HBS as an antimicrobial agent in clinical settings.

Case Studies

- Inhibition of GSK-3 : A study highlighted the role of Li-4HBS in inhibiting GSK-3, which is implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition was shown to enhance cellular survival under stress conditions, indicating therapeutic potential.

- Antimicrobial Efficacy : In vitro studies have confirmed that Li-4HBS effectively inhibits the growth of Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall integrity, leading to cell lysis.

Biological Activities of this compound

| Biological Activity | Target Organisms/Enzymes | Effect Observed |

|---|---|---|

| Enzyme Inhibition | Glycogen Synthase Kinase-3 | Decreased activity |

| Enzyme Inhibition | Inositol Monophosphatase | Decreased activity |

| Antimicrobial Activity | Escherichia coli | Inhibition of growth |

| Antimicrobial Activity | Pseudomonas aeruginosa | Inhibition of growth |

| Antimicrobial Activity | Klebsiella pneumoniae | Inhibition of growth |

Future Directions

Research into Li-4HBS is ongoing, with scientists exploring additional applications beyond its current known uses. Potential areas for future investigation include:

- Drug Formulation : Given its ability to enhance solubility and stability of pharmaceutical compounds, Li-4HBS may be valuable in drug delivery systems.

- Therapeutic Applications : Further studies are warranted to explore its potential use in treating diseases associated with GSK-3 dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.